Multi‑Target HTS Fingerprint: Broad Primary Activity Across Seven Target Classes Versus Narrowly Profiled Analogs
The target compound (CAS 340258-16-4) has been tested in at least seven distinct primary HTS assays deposited in public databases, hitting diverse targets including RGS4, mu‑opioid receptor (MOR‑1), ADAM17, M1 muscarinic receptor, LtaS, FadD2, and the unfolded protein response pathway . By contrast, the structurally reversed analog N‑phenyl-2-(pyridin-3-yl)prop-2-enamide (KJO) has a much narrower annotated profile, limited primarily to P2X3 antagonism data [1]. This breadth of primary hits makes the target compound uniquely suited as a phenotypic screening probe, whereas the analog offers a cleaner but narrower pharmacological signature.
| Evidence Dimension | Number of distinct target classes with primary HTS activity data |
|---|---|
| Target Compound Data | ≥7 target classes (RGS4, MOR‑1, ADAM17, M1, LtaS, FadD2, UPR pathway) |
| Comparator Or Baseline | N‑phenyl-2-(pyridin-3-yl)prop-2-enamide (KJO): primarily P2X3; other annotations sparse |
| Quantified Difference | ≥7× broader target coverage in public HTS records |
| Conditions | Multiple assay formats (cell‑based luminescence, fluorescence, FRET, FP) sourced from Johns Hopkins, Scripps, Burnham, Harvard screening centers |
Why This Matters
Broader primary HTS coverage reduces the risk of missing unexpected on‑target activity when the compound is used as a tool in phenotypic or pathway‑agnostic screens.
- [1] BindingDB PrimarySearch_ki: P2X3 antagonist activity for CHEMBL884064 (KJO analog). BindingDB, 2012. View Source
